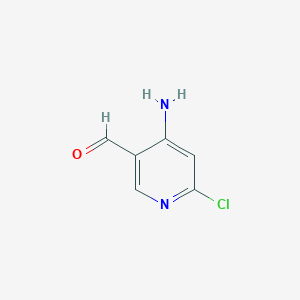

4-Amino-6-chloronicotinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-6-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMIFAMRODWNJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670238 | |

| Record name | 4-Amino-6-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001756-21-3 | |

| Record name | 4-Amino-6-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-chloropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 4-Amino-6-chloronicotinaldehyde: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

4-Amino-6-chloronicotinaldehyde is a key heterocyclic building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development.[1][2] The unique arrangement of an aldehyde, an amino group, and a chlorine atom on the pyridine ring provides a versatile scaffold for constructing a diverse array of bioactive compounds.[3][4] The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the electron-donating amino group, creates a nuanced electronic landscape that can be exploited for regioselective reactions. This guide provides an in-depth examination of a plausible synthetic pathway to this compound, offering insights into the rationale behind the chosen methodologies and experimental considerations critical for researchers in drug discovery.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic approach to this compound (I) points towards the reduction of a corresponding ester, such as 4-amino-6-chloronicotinic acid ethyl ester (II). This ester can be envisioned to derive from a deprotection step of a protected amine precursor (III), which in turn could be synthesized via nucleophilic aromatic substitution on a readily available starting material like 4,6-dichloronicotinic acid ethyl ester (IV).

Figure 1: Retrosynthetic analysis of this compound.

This multi-step approach allows for the strategic introduction of the desired functional groups while managing selectivity and reactivity.

Synthetic Pathway and Experimental Protocols

The following sections detail a step-by-step synthesis based on established chemical transformations.

Step 1: Synthesis of 6-Chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester

The initial step involves a nucleophilic aromatic substitution on 4,6-dichloronicotinic acid ethyl ester. The 4-position is more activated towards nucleophilic attack than the 2-position due to the electronic influence of the ring nitrogen. A protected amine, 4-methoxybenzylamine, is used as the nucleophile. The 4-methoxybenzyl (PMB) group serves as a robust protecting group that can be cleaved under specific conditions.

Reaction:

Figure 2: Synthesis of the protected amine intermediate.

Experimental Protocol:

-

To a stirred solution of 4,6-dichloronicotinic acid ethyl ester in a suitable solvent (e.g., ethyl acetate), add 4-methoxybenzylamine.

-

The reaction mixture is stirred at a controlled temperature, ranging from 0°C to 60°C, to ensure complete reaction.[5]

-

Upon completion, the reaction mixture is poured into ice water and extracted with ethyl acetate.

-

The organic phase is separated, washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester.[5]

Table 1: Reagents and Conditions for Step 1

| Reagent | Molar Equivalent | Purpose |

| 4,6-Dichloronicotinic acid ethyl ester | 1.0 | Starting material |

| 4-Methoxybenzylamine | 1.0 - 1.2 | Nucleophile and protected amine source |

| Ethyl acetate | - | Solvent |

| Water, Brine | - | Aqueous workup |

| Anhydrous Sodium Sulfate | - | Drying agent |

Step 2: Deprotection to Yield 4-Amino-6-chloronicotinic acid ethyl ester

The PMB protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA). The stability of the carbocation formed from the PMB group drives this deprotection reaction.

Reaction:

Figure 3: Deprotection of the PMB group.

Experimental Protocol:

-

The protected intermediate is dissolved in trifluoroacetic acid.

-

The reaction mixture is heated to a temperature between 50°C and 60°C.[5]

-

After the reaction is complete, a portion of the trifluoroacetic acid is removed by evaporation.

-

The reaction mixture is then carefully poured into ice water and neutralized with an alkaline reagent such as sodium bicarbonate or sodium carbonate.[5]

-

The product is extracted, and the organic layer is washed, dried, and purified by column chromatography to afford 4-amino-6-chloronicotinic acid ethyl ester.[5]

Step 3: Reduction of the Ester to this compound

The final step is the reduction of the ethyl ester to the corresponding aldehyde. A mild reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), is ideal for this transformation to avoid over-reduction to the alcohol.[6] The reaction is typically carried out at low temperatures to enhance selectivity.

Reaction:

Figure 4: Reduction of the ester to the aldehyde.

Experimental Protocol:

-

Dissolve 4-amino-6-chloronicotinic acid ethyl ester in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., argon).

-

Cool the reaction mixture to a low temperature, typically between -70°C and -60°C.[5]

-

Slowly add a solution of DIBAL-H to the stirred mixture.

-

After the addition is complete, allow the reaction to proceed for a specified time before gradually warming to 0°C.[5]

-

The reaction is quenched, and the product is isolated through extraction and purified by column chromatography.

Table 2: Reagents and Conditions for Step 3

| Reagent | Molar Equivalent | Purpose |

| 4-Amino-6-chloronicotinic acid ethyl ester | 1.0 | Precursor |

| DIBAL-H | 1.0 - 1.5 | Reducing agent |

| Dichloromethane | - | Anhydrous solvent |

| Argon | - | Inert atmosphere |

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.[7]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Safety Considerations

-

DIBAL-H: is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Trifluoroacetic acid: is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Chlorinated organic compounds: should be handled with care, as they can be toxic.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification techniques. The outlined pathway, proceeding through a protected amine intermediate followed by deprotection and a selective reduction, represents a robust and logical approach for obtaining this valuable building block. For researchers in drug development, a thorough understanding of these synthetic strategies is paramount for the successful design and execution of novel therapeutic agents.

References

- Google Patents. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde.

-

LookChem. This compound CAS NO.1001756-21-3. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2761033, 4-Aminonicotinaldehyde. Available from: [Link]

-

Master Organic Chemistry. The Organic Chemistry Reaction and Mechanism Guide. Available from: [Link]

- Google Patents. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. 2024. Available from: [Link]

- Angewandte Chemie International Edition. Synthesis of Aldehydic Ribonucleotide and Amino Acid Precursors by Photoredox Chemistry. 2020;59(35):15216-15223.

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. J Mol Struct. 2022;1262:133038. Available from: [Link]

- Tzin V, Galili G. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book. 2010;8:e0132.

-

Wikipedia. Chichibabin reaction. Available from: [Link]

-

National Center for Biotechnology Information. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Bioorg Chem. 2022;121:105677. Available from: [Link]

-

National Institute of Standards and Technology. Isonicotinic acid, 2-amino-6-chloro-, hydrazide. In: NIST Chemistry WebBook. Available from: [Link]

-

National Center for Biotechnology Information. Reevaluation of the reaction of formaldehyde at low concentration with amino acids. J Biol Chem. 1993;268(23):17412-8. Available from: [Link]

-

Organic Syntheses. L-VALINOL. 1986;64:182. Available from: [Link]

- Organic Syntheses. Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, Including N-Protected Amino Acids. 2025;102:19-44.

- Sharma VK, Singh SK. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Adv. 2017;7(5):2557-2585.

-

National Center for Biotechnology Information. Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. J Enzyme Inhib Med Chem. 2025;40(1):2315486. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2764053, 6-Chloropyridine-3-carbaldehyde. Available from: [Link]

- Google Patents. WO1993015075A1 - Preparation of 2-amino-6-chloropurine.

-

ChemUniverse. Request A Quote. Available from: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 5-Amino-2-chloroisonicotinaldehyde|CAS 1060804-23-0 [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [guidechem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CAS 1001756-21-3 | this compound - Synblock [synblock.com]

A Comprehensive Technical Guide to 4-Amino-6-chloronicotinaldehyde

Abstract: This technical guide provides an in-depth overview of 4-Amino-6-chloronicotinaldehyde, a key heterocyclic building block in modern medicinal chemistry. It covers the compound's chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile intermediate.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-Amino-6-chloro-pyridine-3-carbaldehyde, is a substituted pyridine derivative.[1] Its structure features a pyridine ring functionalized with an amino group at the 4-position, a chlorine atom at the 6-position, and a formyl (aldehyde) group at the 3-position. This unique arrangement of electron-donating (amino) and electron-withdrawing (chloro, aldehyde) groups makes it a highly reactive and versatile intermediate for synthesizing more complex molecular architectures.

The definitive Chemical Abstracts Service (CAS) number for this compound is 1001756-21-3 .[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1001756-21-3 | [1][2][3] |

| Molecular Formula | C₆H₅ClN₂O | [1][2][3] |

| Molecular Weight | 156.57 g/mol | [1] |

| IUPAC Name | 4-amino-6-chloropyridine-3-carbaldehyde | [3] |

| Appearance | White powder | [4] |

| Purity | Typically ≥97% | [2] |

| Storage | Store in a dry, sealed place at 2-8°C under an inert atmosphere. | [2] |

| InChI Key | CGMIFAMRODWNJB-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Considerations

For instance, the synthesis of a related compound, 2-chloro-3-pyridinecarboxaldehyde, is achieved via directed ortho-lithiation of 2-chloropyridine, followed by quenching with dimethylformamide (DMF).[5] A similar strategy could be adapted, starting from a suitable 4-amino-6-chloropyridine precursor.

A plausible synthetic pathway for a related isomer, 4-amino-2-chloronicotinaldehyde, has been described, which involves the formylation of 2-chloro-4-fluoropyridine using lithium diisopropylamide (LDA) and DMF, followed by an amination reaction.[6] This highlights a general and powerful method for introducing aldehyde functionalities onto pyridine rings.

Workflow for a General Synthesis Approach

Below is a generalized workflow illustrating the key stages for synthesizing functionalized chloronicotinaldehydes. This process emphasizes the critical steps of precursor synthesis, controlled functionalization, and final purification.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on related syntheses)

This protocol is illustrative and based on established chemical principles for similar molecules. Researchers should conduct their own literature search and risk assessment before proceeding.

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of the 4-amino-6-chloropyridine precursor in anhydrous tetrahydrofuran (THF).

-

Deprotonation/Lithiation: The solution is cooled to -78°C using an acetone/dry ice bath. A solution of a strong base, such as lithium diisopropylamide (LDA), is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70°C. The mixture is stirred for 1-2 hours at this temperature.

-

Causality: This step is crucial for regioselective deprotonation of the pyridine ring. The low temperature is essential to prevent side reactions and decomposition of the lithiated intermediate.

-

-

Formylation: Anhydrous dimethylformamide (DMF) is added dropwise to the reaction mixture. The reaction is allowed to stir for an additional 2 hours at -78°C.

-

Causality: DMF serves as the formylating agent, reacting with the lithiated pyridine to form the aldehyde functional group.

-

-

Quenching and Workup: The reaction is slowly warmed to room temperature and quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

-

Self-Validation: Thin-layer chromatography (TLC) should be used to monitor the reaction progress and to guide the column chromatography fractions, ensuring the isolation of the pure desired product.

-

-

Characterization: The structure and purity of the final product are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[7] The aldehyde group is a versatile handle for a wide range of chemical transformations, including:

-

Reductive Amination: To introduce substituted amine side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For carbon-carbon bond formation and the synthesis of alkenes.

-

Condensation Reactions: To form heterocycles such as imines, hydrazones, and other nitrogen-containing ring systems.

The substituted pyridine core is a common scaffold in many biologically active molecules. For example, related chloropyridine aldehydes serve as key intermediates in the synthesis of selective enzyme inhibitors. The synthesis of a selective inhibitor for Fibroblast Growth Factor Receptor 4 (FGFR4), a target in cancer therapy, utilizes a 4-bromo-6-chloronicotinaldehyde intermediate, highlighting the importance of this class of compounds in developing targeted therapeutics.[8]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

While specific toxicity data for this compound is not extensively published, related aminopyridine derivatives can be harmful if swallowed, cause skin irritation, and may cause allergic skin reactions or serious eye irritation.[9]

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) under an inert atmosphere to prevent degradation.[2]

Conclusion

This compound (CAS: 1001756-21-3) is a pivotal chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its trifunctional nature provides chemists with a versatile platform for constructing complex heterocyclic molecules. Understanding its properties, synthesis, and handling is essential for leveraging its capabilities in the development of novel therapeutics and other advanced chemical applications.

References

-

LookChem. This compound CAS NO.1001756-21-3. [Link]

-

Autech Industry Co.,Ltd. This compound CAS 1001756-21-3. [Link]

-

A2Z Chemical. Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. [Link]

-

PubChem. 4-Aminonicotinaldehyde | C6H6N2O | CID 2761033. [Link]

- Google Patents. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde.

Sources

- 1. CAS 1001756-21-3 | this compound - Synblock [synblock.com]

- 2. This compound, CasNo.1001756-21-3 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ko.tnjchem.com [ko.tnjchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 4-Aminonicotinaldehyde | C6H6N2O | CID 2761033 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 4-Amino-6-chloronicotinaldehyde

Introduction

4-Amino-6-chloronicotinaldehyde is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3][4] Its pyridine core is adorned with an amino group, a chloro substituent, and an aldehyde, each offering a distinct handle for chemical modification. This unique arrangement of functional groups makes it a versatile building block for the synthesis of a diverse array of more complex molecules, particularly fused heterocyclic systems that are prevalent in pharmacologically active compounds.[5][6][7][8][9][10][11]

This guide provides a comprehensive overview of the reactivity of this compound, offering insights into the interplay of its functional groups and providing a predictive framework for its chemical behavior. The discussion is grounded in established principles of organic chemistry and supported by analogous reactivity patterns reported in the scientific literature. While specific studies on this exact molecule are limited, its reactivity can be confidently inferred from research on closely related compounds.

Molecular Structure and Electronic Properties

The reactivity of this compound is dictated by the electronic interplay between the electron-donating amino group, the electron-withdrawing chloro and aldehyde groups, and the inherent electronic nature of the pyridine ring.

-

Amino Group: The amino group at the 4-position is a strong electron-donating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. This enhances the nucleophilicity of the ring and influences the regioselectivity of electrophilic substitution reactions, although such reactions are less common for this highly functionalized pyridine.

-

Chloro Group: The chloro group at the 6-position is an electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution reactions. The position of the chloro group, meta to the amino group, means its deactivating effect on the ring is somewhat moderated by the amino group's donation.

-

Aldehyde Group: The aldehyde group at the 3-position is a strong electron-withdrawing group, deactivating the pyridine ring towards electrophilic attack and activating the formyl proton for abstraction in certain condensation reactions. The carbonyl carbon is a key electrophilic site.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, contributing to the overall electron-deficient nature of the ring system compared to benzene. This makes the ring susceptible to nucleophilic attack, especially when further activated by electron-withdrawing substituents.

This combination of functional groups allows for a rich and varied reaction chemistry, which can be selectively targeted through careful choice of reaction conditions.

Reactivity of the Aldehyde Group: Condensation Reactions

The aldehyde functionality is a prime site for carbon-carbon and carbon-nitrogen bond formation through condensation reactions.[12][13]

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a basic catalyst.[12][13][14][15][16] For this compound, this reaction provides a straightforward route to α,β-unsaturated products, which are themselves versatile synthetic intermediates.

Mechanism:

The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate readily undergoes dehydration to yield the stable conjugated product.

Knoevenagel Condensation Workflow

Representative Experimental Protocol (Adapted from reactions of similar aldehydes): [14][17][18]

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 eq).[17][19][20]

-

Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

| Active Methylene Compound | Expected Product |

| Malononitrile | 2-(4-amino-6-chloro-pyridin-3-ylmethylene)-malononitrile |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-amino-6-chloro-pyridin-3-yl)acrylate |

| Diethyl malonate | Diethyl 2-(4-amino-6-chloro-pyridin-3-ylmethylene)malonate |

Reactivity involving the Amino and Aldehyde Groups: Cyclization Reactions

The juxtaposition of the amino and aldehyde groups allows for intramolecular cyclization reactions, particularly with binucleophiles, to form fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[3,4-b]pyridines.

Synthesis of Pyrazolo[3,4-b]pyridines

The reaction of this compound with hydrazine or substituted hydrazines is expected to be a facile method for the synthesis of 1H-pyrazolo[3,4-b]pyridines.[5][6][7][8][9][11][21] This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities.[5][6][7][8][9][10][11]

Mechanism:

The reaction likely proceeds through the initial formation of a hydrazone by condensation of the hydrazine with the aldehyde. Subsequent intramolecular cyclization via nucleophilic attack of the pyridine amino group onto the imine carbon, followed by aromatization, would yield the pyrazolo[3,4-b]pyridine core.

Pyrazolo[3,4-b]pyridine Synthesis Workflow

Representative Experimental Protocol (Adapted from related syntheses): [1][5][9]

-

Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid.

-

Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, 1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature.

-

The product may precipitate from the solution. If so, collect it by filtration, wash with a small amount of cold solvent, and dry.

-

If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Reactivity of the Chloro Substituent: Cross-Coupling and Nucleophilic Substitution

The chloro group at the 6-position is susceptible to displacement by nucleophiles and is an excellent handle for transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, coupling an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[22][23][24] This reaction can be used to introduce a variety of aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring.

Mechanism:

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.

Suzuki-Miyaura Coupling Workflow

Representative Experimental Protocol (Adapted from Suzuki reactions on chloropyridines): [22][23][25][26]

-

To a reaction vessel, add this compound (1.0 eq), the boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[27][28][29][30] This allows for the introduction of a wide range of primary and secondary amines at the 6-position.

Mechanism:

The mechanism is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond.

Representative Experimental Protocol (Adapted from Buchwald-Hartwig reactions on chloropyridines): [27][28][29][30]

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.4 eq).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Seal the reaction vessel and heat to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once complete, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNA)

The chloro group can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNA) mechanism. The electron-withdrawing nature of the pyridine ring and the aldehyde group facilitates this reaction.

Common Nucleophiles:

-

Alkoxides (e.g., sodium methoxide, sodium ethoxide) to form alkoxy derivatives.

-

Thiolates (e.g., sodium thiomethoxide) to form thioether derivatives.

-

Amines (under more forcing conditions than Buchwald-Hartwig) to form amino derivatives.

Representative Experimental Protocol for Alkoxylation:

-

Prepare a solution of the alkoxide by dissolving sodium metal in the corresponding alcohol (e.g., methanol for sodium methoxide) under an inert atmosphere.

-

Add this compound to the alkoxide solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction and neutralize with an acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

-

Separate the organic layer, dry, and concentrate to obtain the crude product, which can be purified by chromatography or recrystallization.

Spectroscopic Characterization

¹H NMR:

-

An aldehyde proton (CHO) signal is expected in the downfield region (δ 9.5-10.5 ppm).

-

Two aromatic protons on the pyridine ring will appear as singlets or doublets in the aromatic region (δ 6.5-8.5 ppm).

-

The amino group protons (NH₂) will likely appear as a broad singlet, and its chemical shift will be solvent-dependent.

¹³C NMR:

-

The aldehyde carbonyl carbon should appear significantly downfield (δ 185-195 ppm).

-

The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the chlorine will be shifted downfield, while the carbon bearing the amino group will be shifted upfield.

IR Spectroscopy:

-

A strong C=O stretching vibration for the aldehyde will be present around 1680-1700 cm⁻¹.

-

N-H stretching vibrations for the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.

-

C-Cl stretching will be observed in the fingerprint region.

-

C=C and C=N stretching vibrations of the pyridine ring will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry:

-

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

Conclusion

This compound is a highly versatile and reactive building block with significant potential for the synthesis of complex nitrogen-containing heterocycles. The strategic and selective manipulation of its aldehyde, amino, and chloro functional groups allows for a wide range of chemical transformations, including condensation reactions, cyclizations to form fused ring systems, and various cross-coupling and nucleophilic substitution reactions. This guide provides a foundational understanding of its reactivity, enabling researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel molecules with potential therapeutic applications. Further experimental studies on this specific molecule will undoubtedly uncover even more of its synthetic utility.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI.

- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central.

- (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses.

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

- Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (2025).

- Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-429.

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper

- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). PubMed Central.

- Buchwald–Hartwig amin

- Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiprolifer

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.

- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.

- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube.

- Suzuki reaction. Wikipedia.

- 1001756-21-3|this compound|BLD Pharm. BLD Pharm.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. (2009). PubMed.

- Knoevenagel Condens

- some previous examples (13c-nmr).

- Table 1 . 1 H-NMR and 13 C-NMR spectral data of isolated compounds.

- Knoevenagel condens

- 1001756-21-3|this compound| Ambeed. Ambeed.

- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C

- Suzuki Coupling. Organic Chemistry Portal.

- (PDF) The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile.

- Knoevenagel Condensation Doebner Modific

- Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. (2023). PubMed Central.

- This compound CAS NO.1001756-21-3. GuideChem.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. DOI.

- Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. Taylor & Francis eBooks.

- Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanoc

- (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.

- Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (2022). NIH.

- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). NIH.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1001756-21-3|this compound|BLD Pharm [bldpharm.com]

- 3. 1001756-21-3 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 4. This compound, CasNo.1001756-21-3 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Knoevenagel Condensation [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 19. taylorfrancis.com [taylorfrancis.com]

- 20. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 23. Suzuki Coupling [organic-chemistry.org]

- 24. Yoneda Labs [yonedalabs.com]

- 25. youtube.com [youtube.com]

- 26. Redirecting [linkinghub.elsevier.com]

- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 28. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 29. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 30. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 31. ekwan.github.io [ekwan.github.io]

- 32. rsc.org [rsc.org]

- 33. m.youtube.com [m.youtube.com]

- 34. qorganica.qui.uam.es [qorganica.qui.uam.es]

- 35. researchgate.net [researchgate.net]

- 36. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Amino-6-chloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth analysis of the essential spectroscopic techniques for the definitive characterization of 4-Amino-6-chloronicotinaldehyde. As a pivotal intermediate in the synthesis of various pharmacologically active molecules, a meticulous understanding of its structural and electronic properties is crucial for quality control, reaction monitoring, and advancing rational drug design. This document transcends a mere procedural outline, offering a deep dive into the rationale behind experimental choices and a robust framework for data interpretation, thereby ensuring a reproducible and scientifically sound analytical workflow.

Introduction: The Pivotal Role of this compound

This compound, with the chemical formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol , is a substituted pyridine derivative.[1][2] This class of heterocyclic compounds is of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous approved pharmaceuticals. The specific arrangement of the amino, chloro, and aldehyde functional groups on this molecule presents multiple reactive sites, making it a valuable building block for synthesizing more complex molecular architectures.[3] Accurate and thorough spectroscopic characterization is the bedrock of its application, serving to confirm its identity, purity, and stability.

This guide will systematically detail the application of four cornerstone spectroscopic methods: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each section will not only delineate the procedural steps but will also elucidate the fundamental principles that justify these protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Scaffold

NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. It provides granular information about the chemical environment of individual ¹H and ¹³C atoms, enabling the precise mapping of the molecular skeleton and the spatial relationship of its substituents.

¹H NMR Spectroscopy: Mapping the Proton Landscape

¹H NMR spectroscopy reveals the number of distinct proton types, their respective electronic environments, and their proximity to neighboring protons. Commercial suppliers of this compound often provide ¹H NMR data to validate the structure of their products.[1][4][5]

Experimental Protocol: ¹H NMR of this compound

-

Sample Preparation: Dissolve 5–10 mg of the compound in approximately 0.6–0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is frequently chosen for its broad solvency and high boiling point.

-

Instrumentation: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 32 scans are generally adequate for a sample at this concentration.

-

Relaxation Delay (d1): A 1–2 second delay is recommended.

-

Acquisition Time: An acquisition time of 3–4 seconds is standard.

-

-

Data Processing: The raw data (Free Induction Decay) is subjected to a Fourier transform, followed by phase and baseline corrections. The chemical shift axis is calibrated against the residual solvent peak (e.g., DMSO at 2.50 ppm).

Expected ¹H NMR Spectral Features:

The structure of this compound dictates a predictable signal pattern. The aromatic region, featuring the two pyridine ring protons, is of primary diagnostic value, along with the characteristic signals from the amino and aldehyde protons.

-

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons (Pyridine Ring): Two singlets are expected for the two protons on the pyridine ring. Their precise chemical shifts are modulated by the electronic influences of the amino, chloro, and aldehyde substituents.

-

Amino Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary based on concentration, solvent, and temperature, but typically appears between 4.0 and 6.0 ppm in DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CHO | 9.5 - 10.5 | Singlet | 1H |

| Aromatic-H | 7.0 - 8.5 | Two Singlets | 1H each |

| -NH₂ | 4.0 - 6.0 | Broad Singlet | 2H |

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides invaluable information about the different carbon environments within the molecule, confirming the carbon skeleton.

Experimental Protocol: ¹³C NMR of this compound

-

Sample Preparation: A more concentrated sample (20–50 mg in 0.6–0.7 mL of deuterated solvent) is typically required.

-

Instrumentation: The same NMR spectrometer as used for ¹H NMR can be utilized.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment is standard, yielding a spectrum with a singlet for each unique carbon.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A wider spectral width (e.g., 0–200 ppm) is required.

-

-

Data Processing: The data processing is similar to that for ¹H NMR, with calibration to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Expected ¹³C NMR Spectral Features:

The molecule possesses several distinct carbon environments, each giving rise to a unique signal.

-

Carbonyl Carbon (-CHO): This will be the most downfield signal, typically appearing in the 185–195 ppm range.

-

Aromatic Carbons (Pyridine Ring): The pyridine ring carbons will resonate between 110 and 160 ppm. The specific shifts will be influenced by the attached functional groups, with the carbons bonded to nitrogen and chlorine being particularly affected.

-

Carbons Bonded to Amino and Chloro Groups: The carbon attached to the electron-donating amino group will be shifted upfield relative to a standard pyridine carbon, while the carbon bonded to the electronegative chlorine atom will also exhibit a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CHO | 185 - 195 |

| C-Cl | 150 - 160 |

| C-NH₂ | 145 - 155 |

| Other Aromatic C | 110 - 140 |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of a molecule. It is exceptionally useful for the identification of specific functional groups.

Experimental Protocol: FT-IR of this compound

-

Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the most common and convenient method, where a small amount of the solid is placed directly onto the ATR crystal.

-

Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to enhance the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to generate the infrared spectrum. A background spectrum of the clean, empty ATR crystal should be acquired and subtracted from the sample spectrum.

Expected FT-IR Absorption Bands:

The key functional groups of this compound will produce characteristic absorption bands.

-

N-H Stretching (Amino Group): Two distinct bands are expected in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H Stretching (Aromatic and Aldehyde): Aromatic C-H stretches typically appear just above 3000 cm⁻¹. The aldehyde C-H stretch will present a characteristic, often sharp, band around 2850–2750 cm⁻¹.

-

C=O Stretching (Aldehyde): A strong, sharp absorption band is anticipated in the 1680–1700 cm⁻¹ range, indicative of the carbonyl group.[6]

-

C=C and C=N Stretching (Pyridine Ring): Multiple bands in the 1400–1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.

-

C-Cl Stretching: A band in the lower frequency region, typically around 600–800 cm⁻¹, can be attributed to the C-Cl stretch.

Table 3: Key FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| -NH₂ | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | > 3000 | Medium-Weak |

| Aldehyde C-H | C-H Stretch | 2850 - 2750 | Medium-Weak |

| -CHO | C=O Stretch | 1680 - 1700 | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |

| C-Cl | C-Cl Stretch | 600 - 800 | Medium |

FT-IR Experimental Workflow

Caption: Workflow for FT-IR analysis using an ATR accessory.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing conjugated systems and chromophores.

Experimental Protocol: UV-Vis of this compound

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent such as ethanol, methanol, or acetonitrile. A concentration in the range of 10⁻⁴ to 10⁻⁵ M is typical.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for this analysis.

-

Acquisition Parameters:

-

Wavelength Range: Scan from 200 to 800 nm.

-

Blank: Use the pure solvent as a blank to establish a zero-absorbance baseline.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and, if the concentration is known precisely, calculate the molar absorptivity (ε).

Expected UV-Vis Spectral Features:

The conjugated π-system of the substituted pyridine ring will lead to characteristic absorption bands in the UV region.[7][8][9][10][11]

-

π → π* Transitions: Strong absorption bands are expected, likely in the 250–350 nm range, originating from electronic transitions within the aromatic system. The presence of the amino and aldehyde groups, which act as both auxochromes and chromophores, will influence the position and intensity of these bands.

-

n → π* Transitions: A weaker absorption band may be observed at a longer wavelength, corresponding to the transition of a non-bonding electron from the nitrogen of the amino group or the oxygen of the carbonyl group to an anti-bonding π* orbital.

It is important to note that the exact λ_max values can be sensitive to solvent polarity.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound. It can also provide structural information through the analysis of fragmentation patterns.[12][13]

Experimental Protocol: MS of this compound

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.

-

Acquisition Mode: Acquire the spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the isotopic pattern. The presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third that of the M peak.[14][15]

Expected Mass Spectrum Features:

-

Molecular Ion Peak: The molecular weight of this compound is approximately 156.57 g/mol .[1][2] In positive ion ESI-MS, a strong signal for the protonated molecule ([M+H]⁺) is expected at an m/z of 171 (for the ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O isotopologue).

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed.[14][15] A peak will be present at m/z 171 ([C₆H₅³⁵ClN₂O+H]⁺) and another at m/z 173 ([C₆H₅³⁷ClN₂O+H]⁺), with an intensity ratio of approximately 3:1. This pattern is a definitive confirmation of the presence of a single chlorine atom in the molecule.

-

Fragmentation: Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing further structural confirmation. Likely fragmentation pathways include the loss of CO (28 Da) from the aldehyde group or cleavage of the C-Cl bond.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M+H]⁺ (with ³⁵Cl) | ~171 | Molecular ion with the more abundant chlorine isotope. |

| [M+H]⁺ (with ³⁷Cl) | ~173 | Isotopic peak, approximately 1/3 the intensity of the m/z 171 peak. |

Conclusion: An Integrated Approach to Definitive Characterization

The comprehensive and unambiguous characterization of this compound is not achieved through a single technique but rather by the synergistic application of multiple spectroscopic methods. NMR spectroscopy provides the detailed structural framework, FT-IR confirms the presence of key functional groups, UV-Vis spectroscopy probes the electronic properties, and mass spectrometry validates the molecular weight and elemental composition. Collectively, these techniques form a robust analytical package that ensures the identity, purity, and quality of this vital synthetic intermediate, thereby upholding the principles of scientific integrity and enabling its confident application in research and development.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ResearchGate. (n.d.). Figure 4. (FT-IR) spectrum of compound.... Retrieved from [Link]

-

ResearchGate. (n.d.). (a) UV‐vis absorption spectral changes upon addition of pyridine to a.... Retrieved from [Link]

- Jaffé, H. H., & Doak, G. O. (1955). The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. Journal of the American Chemical Society, 77(17), 4441–4445.

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

-

Chemsrc. (n.d.). 6-Chloronicotinaldehyde | CAS#:23100-12-1. Retrieved from [Link]

-

ResearchGate. (2021, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S6 . UV/Vis absorption spectra of the free pyridine ligands in CH 2 Cl 2 . Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminonicotinaldehyde. PubChem Compound Database. Retrieved from [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

- 1. CAS 1001756-21-3 | this compound - Synblock [synblock.com]

- 2. 1001756-21-3 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 3. nbinno.com [nbinno.com]

- 4. 1001756-21-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound 96% | CAS: 1001756-21-3 | AChemBlock [achemblock.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

4-Amino-6-chloronicotinaldehyde functional group transformations

An In-depth Technical Guide to the Functional Group Transformations of 4-Amino-6-chloronicotinaldehyde

Authored by a Senior Application Scientist

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a versatile and strategic building block in modern synthetic and medicinal chemistry. Its pyridine core is adorned with three distinct and reactive functional groups: a nucleophilic amino group, an aldehyde amenable to a wide array of transformations, and a chloro substituent that is a prime handle for cross-coupling and nucleophilic substitution reactions. This confluence of reactivity makes it an invaluable scaffold for the rapid generation of molecular diversity in drug discovery programs. This technical guide provides an in-depth exploration of the functional group transformations of this compound, offering field-proven insights, detailed experimental protocols, and a mechanistic rationale for researchers, scientists, and drug development professionals.

The Strategic Importance and Reactivity Profile

In the landscape of pharmaceutical development, privileged structures—molecular frameworks that can provide ligands for diverse biological targets—are of immense value.[1] The substituted pyridine core is a well-established example of such a scaffold, frequently found in kinase inhibitors and modulators of nicotinic acetylcholine receptors (nAChRs).[2][3] this compound (CAS: 1001756-21-3) embodies this principle, presenting three orthogonal points for chemical modification.[4][5]

An analysis of its electronic structure is key to understanding its reactivity:

-

4-Amino Group (-NH₂): As a powerful electron-donating group (EDG) through resonance, it activates the pyridine ring, particularly at the ortho and para positions (positions 3 and 5). This increased nucleophilicity of the ring system can influence electrophilic aromatic substitution, should conditions overcome the inherent electron-deficient nature of the pyridine ring.

-

6-Chloro Group (-Cl): This group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, a common transformation for chloropyridines.[6] It also serves as the electrophilic partner in a multitude of transition-metal-catalyzed cross-coupling reactions.[3]

-

3-Aldehyde Group (-CHO): The aldehyde is a potent electrophilic site and is susceptible to attack by a wide range of nucleophiles. Its proximity to the ring nitrogen and the 4-amino group makes it a focal point for constructing complex side chains.[7][8]

This unique electronic arrangement allows for selective and sequential modification of the different functional groups, providing a robust platform for structure-activity relationship (SAR) studies.

Transformations of the Aldehyde Group

The aldehyde functionality is arguably the most versatile group on the scaffold for rapid diversification, participating in a host of classic C-C and C-N bond-forming reactions.[9][10]

Reductive Amination

This is one of the most robust methods for introducing amine-containing side chains, a crucial step in synthesizing many biologically active molecules. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ by a mild hydride reagent.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the aldehyde before imine formation and is less sensitive to acidic conditions than sodium cyanoborohydride (NaBH₃CN). The acidic nature of the iminium ion intermediate catalyzes its own reduction.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are non-protic and effectively solubilize the reactants. Acetic acid is often added as a catalyst to promote imine formation.

Experimental Protocol: Synthesis of a Secondary Amine Derivative

-

To a solution of this compound (1.0 eq) in DCE at room temperature, add the desired primary amine (1.1 eq) and glacial acetic acid (0.1 eq).

-

Stir the mixture for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Oxidation to Carboxylic Acid

Conversion of the aldehyde to a carboxylic acid opens up another avenue for functionalization, primarily through amide bond formation.

Causality Behind Experimental Choices:

-

Oxidizing Agent: While strong oxidants like potassium permanganate (KMnO₄) can be used, milder conditions are often preferred to avoid over-oxidation or degradation of the electron-rich ring. Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene, is highly effective for aldehydes.

Experimental Protocol: Pinnick Oxidation

-

Dissolve this compound (1.0 eq) in a mixture of t-butanol and water (4:1).

-

Add 2-methyl-2-butene (4.0 eq) to the solution.

-

In a separate flask, dissolve sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) in a minimum amount of water.

-

Cool the aldehyde solution to 0°C and add the aqueous oxidant solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by LC-MS. Upon completion, adjust the pH to ~3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which can often be used without further purification.

Other Key Aldehyde Transformations

| Transformation | Reagents & Conditions | Resulting Functional Group |

| Reduction to Alcohol | NaBH₄, Methanol, 0°C to RT | -CH₂OH |

| Wittig Reaction | Ph₃P=CHR (ylide), THF, RT | -CH=CHR (Alkene) |

| Grignard Addition | R-MgBr, THF, -78°C to RT | -CH(OH)R (Secondary Alcohol) |

| Knoevenagel Condensation | Malononitrile, Piperidine, Ethanol, Reflux | -CH=C(CN)₂ |

Transformations of the Chloro Group

The chlorine atom at the 6-position is a linchpin for building molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions.[3] This allows for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful and widely used method for forming C-C bonds by coupling the chloropyridine with a boronic acid or ester.[3]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) and a phosphine ligand. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are often required for coupling with electron-rich chloropyridines to promote the difficult reductive elimination step.

-

Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

-

To a microwave vial or Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), potassium carbonate (K₂CO₃) (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Seal the vessel and evacuate and backfill with argon or nitrogen three times.

-

Add a degassed mixture of dioxane and water (4:1) via syringe.

-

Heat the reaction mixture to 100°C for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield the coupled product.

Buchwald-Hartwig Amination

This reaction is complementary to classical SNAr, allowing for the formation of C-N bonds with a wide range of amines under milder conditions than typically required for SNAr with unactivated aryl chlorides.

Causality Behind Experimental Choices:

-

Catalyst System: Similar to Suzuki coupling, a palladium catalyst and a specialized phosphine ligand are required. Ligands such as BINAP or Josiphos derivatives are often effective.

-

Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is the most common choice.

Summary of Key Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Result |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf)/SPhos | K₂CO₃, K₃PO₄ | C-C Bond (Aryl, Heteroaryl) |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / BINAP | NaOtBu | C-N Bond (Amine) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | C-C Bond (Alkyne) |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | - | C-C Bond (Aryl, Vinyl) |

Transformations of the Amino Group

The 4-amino group is a strong nucleophile and can readily undergo reactions such as acylation and sulfonylation. It can also be protected to modulate its reactivity or prevent interference in subsequent synthetic steps.

Acylation and Protection

Acylation with an acyl chloride or anhydride introduces an amide functionality, which can be important for biological activity or for altering the electronic properties of the pyridine ring. Protection, commonly with a tert-butoxycarbonyl (Boc) group, is often necessary.

Causality Behind Experimental Choices:

-

Acylation: A base like triethylamine (Et₃N) or pyridine is used to scavenge the HCl generated during the reaction with an acyl chloride.

-

Boc Protection: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent. A base like DMAP (4-dimethylaminopyridine) is often used as a nucleophilic catalyst to accelerate the reaction.

Experimental Protocol: Boc Protection

-

Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).

-

Add a catalytic amount of DMAP (0.05 eq).

-

Stir the reaction at room temperature for 6-12 hours.

-

Monitor by TLC. Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate. The Boc-protected product is often pure enough for the next step, or it can be purified by chromatography.

Conclusion

This compound stands out as a privileged and highly versatile building block for chemical synthesis. The distinct reactivity of its three functional groups—the aldehyde, the chloro substituent, and the amino group—provides chemists with a powerful toolkit for creating complex molecular architectures. By understanding the underlying electronic properties and leveraging established synthetic methodologies such as reductive amination, Pinnick oxidation, and particularly palladium-catalyzed cross-coupling reactions, researchers can efficiently navigate chemical space to develop novel therapeutic agents and other high-value compounds. This guide serves as a foundational resource for unlocking the full synthetic potential of this valuable intermediate.

References

-

Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. Available at: [Link]

-

Kukkonen, E., et al. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Pyridinecarboxaldehyde. PubChem. Available at: [Link]

-

Vizi, E. S., et al. (1993). Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminopyridine. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Acid-base equilibrium of 4-aminopyridine derivatives. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Wikipedia. Available at: [Link]

-

The Good Scents Company. (n.d.). 3-pyridine carboxaldehyde. The Good Scents Company. Available at: [Link]

-

Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. (n.d.). LinkedIn. Available at: [Link]

- ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.

-

Solubility of Things. (n.d.). Functional Group Transformations. Solubility of Things. Available at: [Link]

-

Kamal, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Comprehensive organic functional group transformations II. ResearchGate. Available at: [Link]

-

de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminonicotinaldehyde. PubChem. Available at: [Link]

-

Tanaka, Y., et al. (2006). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. Available at: [Link]

-

Meta-synthesis. (n.d.). Functional Groups. Meta-synthesis. Available at: [Link]

-

VDOC.PUB. (n.d.). Name Reactions Of Functional Group Transformations. VDOC.PUB. Available at: [Link]

-

Dimmock, J. R., et al. (2010). Mannich bases in medicinal chemistry and drug design. PubMed Central. Available at: [Link]

-

University of Regensburg. (n.d.). FUNCTIONAL GROUP TRANSFORMATIONS. University of Regensburg. Available at: [Link]

-

ResearchGate. (n.d.). Current Topics in Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 1001756-21-3 | this compound - Synblock [synblock.com]

- 5. 1001756-21-3|this compound|BLD Pharm [bldpharm.com]

- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 8. exsyncorp.com [exsyncorp.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Functional Groups [chem.fsu.edu]

A Technical Guide to the Solubility of 4-Amino-6-chloronicotinaldehyde in Organic Solvents for Drug Development

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental of these is solubility. The ability of an active pharmaceutical ingredient (API) to dissolve in a given solvent system governs everything from its reaction kinetics during synthesis to its bioavailability in the final formulation.[1] 4-Amino-6-chloronicotinaldehyde, a substituted pyridine derivative[2][3], represents a class of heterocyclic compounds of significant interest in medicinal chemistry. Its structural motifs, including an aromatic amine, a halogenated pyridine ring, and an aldehyde group, suggest a nuanced solubility profile that demands careful characterization.

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of common organic solvents. By elucidating the underlying principles and providing robust experimental protocols, this document aims to empower scientists to make informed decisions in solvent selection for synthesis, purification, and early-stage formulation efforts.[4][5]

Physicochemical Properties and Predicted Solubility Profile

Key Molecular Attributes:

-

Molecular Weight: 156.57 g/mol [3]

-

Core Structure: A pyridine ring, which is a polar aromatic heterocycle.

-

Key Functional Groups:

-

Amino Group (-NH₂): Capable of acting as a hydrogen bond donor and acceptor.

-

Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's overall polarity and can engage in halogen bonding.

-

Aldehyde Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor.

-